![molecular formula C31H32N4O6 B2899153 ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 931731-74-7](/img/no-structure.png)

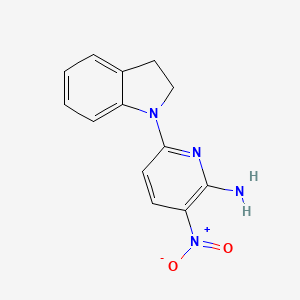

ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the benzylamine group could potentially give this compound interesting structural properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the ethyl ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The benzylamine group could participate in reactions typical of amines, such as acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ethyl ester could make this compound more lipophilic, which could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Electro-Optical Applications

This compound has been identified as a potential candidate for electro-optical applications . The growth of bulk size crystals of ethyl 4-amino benzoate, which is structurally similar, has been reported using a single zone transparent resistive furnace . These crystals are of interest due to their non-centrosymmetric orthorhombic crystal system and good transmittance over the visible spectrum, making them suitable for non-linear optical applications .

Organic Light Emitting Diodes (OLEDs)

The compound’s derivatives have been studied for their OLED properties. Complexation with metal ions like Pt(^{2+}), Pd(^{2+}), and Ni(^{2+}) has shown to improve the hole and electron transfer rates, which is crucial for OLED performance . The study suggests that charge transport in these compounds can be significantly enhanced, making them promising materials for OLED technology .

Organic Solar Cells (OSCs)

Similarly, for OSCs, the compound’s complexes with transition metals have demonstrated a reduction in energy gap and improved charge mobility. This indicates that such complexes could serve as efficient electron donors to fullerene acceptors in OSCs . The open circuit voltage and UV-visible absorption spectra of these complexes also support their potential use in solar cells .

Charge Transport Enhancement

The charge transport properties of ethyl 4-amino benzoate and its complexes have been theoretically studied, revealing that complexation can lead to better performance in electronic devices . This includes increased charge mobility for both holes and electrons, which is beneficial for various electronic applications .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 4-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-(bromoacetyl)aminobenzoate. This intermediate is then reacted with 3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid to form ethyl 4-({[3-{4-[(4-bromoethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate. The bromoethyl group is then substituted with a methylbenzylamine group using sodium hydride and 4-methylbenzylamine to form ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl 2-bromoacetate", "3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "sodium hydride", "4-methylbenzylamine" ], "Reaction": [ "Condensation of 4-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 4-(bromoacetyl)aminobenzoate", "Reaction of ethyl 4-(bromoacetyl)aminobenzoate with 3-(4-aminobutyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid to form ethyl 4-({[3-{4-[(4-bromoethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate", "Substitution of the bromoethyl group with a methylbenzylamine group using sodium hydride and 4-methylbenzylamine to form ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate" ] } | |

CAS-Nummer |

931731-74-7 |

Produktname |

ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |

Molekularformel |

C31H32N4O6 |

Molekulargewicht |

556.619 |

IUPAC-Name |

ethyl 4-[[2-[3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C31H32N4O6/c1-3-41-30(39)23-14-16-24(17-15-23)33-28(37)20-35-26-8-5-4-7-25(26)29(38)34(31(35)40)18-6-9-27(36)32-19-22-12-10-21(2)11-13-22/h4-5,7-8,10-17H,3,6,9,18-20H2,1-2H3,(H,32,36)(H,33,37) |

InChI-Schlüssel |

ZFPDZBMLWRXYEQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)

![5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2899077.png)

![Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2899078.png)

![3,4,5,6-tetrachloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2899081.png)

![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)